molecular formula C14H11FO3 B6398623 4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261939-61-0

4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6398623
CAS RN: 1261939-61-0
M. Wt: 246.23 g/mol
InChI Key: CJWWIBLSWOSPNT-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid (5-Fluoro-2-MBA) is an organic compound belonging to the class of phenylacetic acids. It is an aromatic acid with a molecular formula of C8H8FNO3 and a molecular weight of 175.14 g/mol. It is a white crystalline solid with a melting point of 202-203°C. 5-Fluoro-2-MBA is widely used in scientific research as a reagent for synthesis and in various biochemical and physiological experiments.

Mechanism of Action

5-Fluoro-2-MBA is an aromatic acid that acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and inhibits its activity. This inhibition of the enzyme prevents the formation of prostaglandins and other inflammatory mediators, which are involved in pain and inflammation.
Biochemical and Physiological Effects
5-Fluoro-2-MBA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in laboratory animals. It has also been shown to inhibit the production of prostaglandins, which are involved in the regulation of pain and inflammation. In addition, it has been shown to have a protective effect against oxidative stress and to possess anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-2-MBA in laboratory experiments include its high purity (95%), its low toxicity, and its ability to be synthesized from readily available starting materials. However, the use of 5-Fluoro-2-MBA in laboratory experiments is limited by its relatively low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

For research involving 5-Fluoro-2-MBA include further investigation of its anti-inflammatory, analgesic, and antipyretic effects; its potential use as an anti-cancer agent; its potential use as an antioxidant; and its potential use as a reagent for the synthesis of other compounds. In addition, further research could be done on its mechanism of action and its potential use in drug development.

Synthesis Methods

5-Fluoro-2-MBA can be synthesized from the reaction of 5-fluoro-2-methylphenol and acetic anhydride in the presence of pyridine as a catalyst. The reaction is conducted in a solvent such as toluene or xylene. The product is then purified by crystallization and recrystallization.

Scientific Research Applications

5-Fluoro-2-MBA is widely used in scientific research as a reagent for synthesis, in various biochemical and physiological experiments, and as a starting material for the synthesis of other compounds. It is used in the synthesis of various compounds such as 5-fluoro-2-methyl-2-hydroxybenzoic acid esters, 5-fluoro-2-methyl-2-hydroxybenzoic acid amides, 5-fluoro-2-methyl-2-hydroxybenzoic acid amines, and 5-fluoro-2-methyl-2-hydroxybenzoic acid anhydrides. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-4-10(15)7-12(8)9-3-5-11(14(17)18)13(16)6-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWWIBLSWOSPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689333
Record name 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-61-0
Record name 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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